molecular formula C23H18FN3O2 B1663069 Sh-053-r-ch3-2'f CAS No. 872874-14-1

Sh-053-r-ch3-2'f

Cat. No. B1663069
M. Wt: 387.4 g/mol
InChI Key: NGYKELBMVXBFSM-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sh-053-r-ch3-2'f' is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a selective agonist of the σ1 receptor, which is a transmembrane protein that is widely distributed in the central nervous system. The σ1 receptor has been implicated in various physiological and pathological processes, including pain, addiction, depression, and neurodegenerative diseases.

Scientific Research Applications

Modulation of GABAA Receptors

Sh-053-r-ch3-2'f has been studied for its effects on GABAA receptors. It is a benzodiazepine (BZ)-like ligand with moderate affinity and mild to partial agonistic efficacy at GABAA receptors containing the alpha(1) subunit. This compound is significant in the exploration of more selective drugs for GABAA receptors, aiming to achieve varied pharmacological effects with reduced side effects. In behavioral tests on rats, Sh-053-r-ch3-2'f showed potential anxiolytic effects without causing memory impairment, suggesting its relevance in developing sedation-minimized anxiolytics (Savić et al., 2010).

Application in Airway Smooth Muscle Relaxation

Research indicates that Sh-053-r-ch3-2'f, through its selective targeting of the α5-subunit of GABAA receptors, can relax airway smooth muscle (ASM). This highlights its potential as a novel therapeutic option for bronchoconstrictive diseases. The compound has demonstrated efficacy in reducing bradykinin-induced increases in cellular calcium, suggesting its utility in ASM chloride modulation (Gallos et al., 2015).

Influence on Dopamine System in Schizophrenia

Sh-053-r-ch3-2'f has been studied in the context of schizophrenia. It has been shown to reverse hyperactivation in the dopamine system in animal models, indicating its potential utility in treating symptoms related to this disorder. This application is particularly relevant given the challenges in managing the complex symptomatology of schizophrenia (Gill et al., 2011).

Behavioral Effects in Neurodevelopmental Disruption Models

In immune-mediated neurodevelopmental disruption models, Sh-053-r-ch3-2'f was explored for its effects on cognitive deficits and dopaminergic imbalances. Although it showed effectiveness in mitigating amphetamine hypersensitivity, its impact on working memory and social interaction was inconclusive. This suggests a complex interplay in its pharmacological profile and warrants further investigation into its therapeutic potential and limitations (Richetto et al., 2015).

properties

CAS RN

872874-14-1

Product Name

Sh-053-r-ch3-2'f

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl (4R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m1/s1

InChI Key

NGYKELBMVXBFSM-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)C1=C2[C@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C

SMILES

CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C

Canonical SMILES

CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C

synonyms

(4R)-8-Ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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